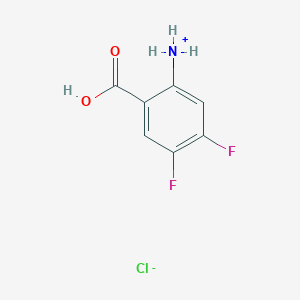![molecular formula C21H18O2 B12845397 4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group and a methyl group attached to the biphenyl structure, along with an aldehyde functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable biphenyl derivative under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Aldehyde Formation: The final step involves the oxidation of a methyl group to an aldehyde using reagents like pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
4-(Benzyloxy)phenylacetic acid: Similar benzyloxy group but with an acetic acid functional group.
Uniqueness
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific combination of functional groups that confer distinct chemical reactivity and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C21H18O2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
5-(3-methylphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O2/c1-16-6-5-9-18(12-16)19-10-11-21(20(13-19)14-22)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI-Schlüssel |
TUFMQJVGOJJLIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
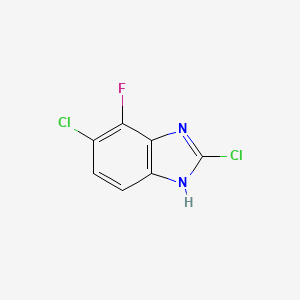
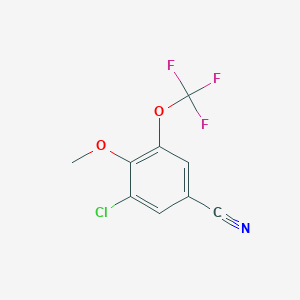
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
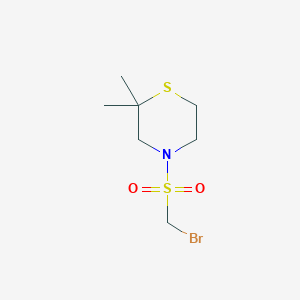
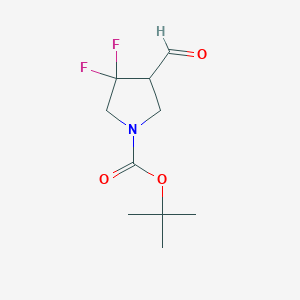
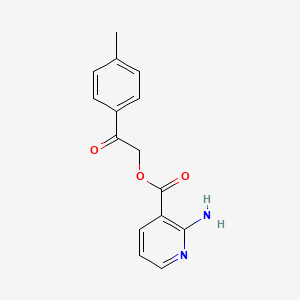
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
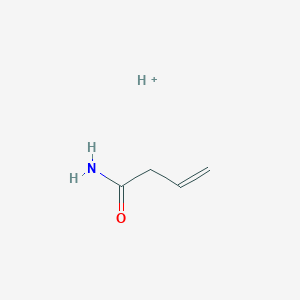
![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)


